molecular formula C21H20FN5O2 B2479263 3-(4-fluorophenyl)-1-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034339-22-3

3-(4-fluorophenyl)-1-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No. B2479263
M. Wt: 393.422
InChI Key: OSUJKIIWNMKQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-1-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H20FN5O2 and its molecular weight is 393.422. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-1-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-1-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Experimental and Theoretical Studies : The synthesis of 1H-pyrazole-3-carboxamide derivatives through functionalization reactions, offering insights into their structural properties and the theoretical background of their formation processes (Yıldırım, Kandemirli, & Demir, 2005).

  • Aurora Kinase Inhibition : Research into compounds structurally similar to 3-(4-fluorophenyl)-1-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrazole-5-carboxamide demonstrated potential utility in treating cancer through Aurora A kinase inhibition, showcasing their relevance in medicinal chemistry (ロバート ヘンリー,ジェームズ, 2006).

  • Met Kinase Superfamily Inhibitor : A study on selective and orally efficacious inhibitors of the Met kinase superfamily, providing a foundation for the development of therapeutic agents targeting specific cancer types (Schroeder et al., 2009).

Cytotoxicity and Anticancer Activity

Biological Activity and Molecular Docking Studies

  • Pyrazolopyrimidines as Anticancer Agents : A study focused on the synthesis and biological evaluation of pyrazolopyrimidines derivatives, demonstrating anticancer and anti-5-lipoxygenase activity, further supported by molecular docking studies to understand their interaction with biological targets (Rahmouni et al., 2016).

properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2/c1-26-18(12-17(25-26)15-4-6-16(22)7-5-15)21(29)24-13-14-8-9-23-19(11-14)27-10-2-3-20(27)28/h4-9,11-12H,2-3,10,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUJKIIWNMKQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC(=NC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-1-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrazole-5-carboxamide

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